molecular formula C16H15ClFN3O2 B2702206 (2-Chloro-6-fluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034523-35-6

(2-Chloro-6-fluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2702206
CAS No.: 2034523-35-6
M. Wt: 335.76
InChI Key: MGMWFSITZWVBDR-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2-chloro-6-fluorophenyl and pyrimidin-4-yloxy groups separately, followed by their coupling with a piperidine derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aromatic and heterocyclic rings can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Chloro-6-fluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone include:

  • (2-Chloro-6-fluorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
  • (2-Chloro-6-fluorophenyl)(3-(pyrimidin-5-yloxy)piperidin-1-yl)methanone
  • (2-Chloro-6-fluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-2-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O2/c17-12-4-1-5-13(18)15(12)16(22)21-8-2-3-11(9-21)23-14-6-7-19-10-20-14/h1,4-7,10-11H,2-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMWFSITZWVBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=CC=C2Cl)F)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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